molecular formula C8H12N2 B6164560 3-cyclopropyl-1-ethyl-1H-pyrazole CAS No. 1170112-67-0

3-cyclopropyl-1-ethyl-1H-pyrazole

Cat. No. B6164560
CAS RN: 1170112-67-0
M. Wt: 136.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyclopropyl-1-ethyl-1H-pyrazole” is a chemical compound with the molecular formula C8H12N2 . It is a derivative of pyrazole, a class of organic compounds that are heterocyclic and contain a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then be oxidized to form pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring are a cyclopropyl group and an ethyl group .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, oxidative cyclizations, and N-arylation reactions .

Scientific Research Applications

Selective Synthesis and Chemical Transformations

  • Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are crucial for developing various bioactive molecules and have potential pharmaceutical applications (Lebedˈ et al., 2012).

  • Green Synthesis Approaches : The synthesis of pyrano[2,3-c]pyrazoles through a green, solvent-free process highlights the environmental benefits of using such methodologies in chemical synthesis. These compounds have been explored for their potential in various biological activities and as intermediates in organic synthesis (Al-Matar et al., 2010).

  • Cyclopropanation Reactions : Cyclopropyl-substituted polymers, derived from the catalytic cyclopropanation of polybutadienes with ethyl diazoacetate, showcase the utility of cyclopropyl derivatives in modifying polymer structures for improved material properties (Urbano et al., 2010).

  • Ultrasonic Synthesis Techniques : The use of ultrasound irradiation for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates demonstrates an innovative approach to enhance reaction rates and selectivity in chemical synthesis. Such techniques offer advantages in terms of efficiency and environmental impact (Machado et al., 2011).

Heterocyclic Compound Development

  • Novel Pyrazole Derivatives : The synthesis of new 3H-pyrazoles directly from propargyl alcohols through 1,3-dipolar cycloaddition reactions exemplifies the development of novel heterocyclic compounds with potential applications in drug discovery and development (Hamdi et al., 2005).

Safety and Hazards

“3-cyclopropyl-1-ethyl-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1-ethyl-1H-pyrazole involves the reaction of cyclopropyl ethyl ketone with hydrazine hydrate followed by cyclization of the resulting hydrazone intermediate.", "Starting Materials": [ "Cyclopropyl ethyl ketone", "Hydrazine hydrate", "Sodium acetate", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropyl ethyl ketone is reacted with hydrazine hydrate in the presence of sodium acetate and acetic acid to form the corresponding hydrazone intermediate.", "Step 2: The hydrazone intermediate is cyclized by heating with ethanol to form 3-cyclopropyl-1-ethyl-1H-pyrazole.", "Step 3: The product is purified by recrystallization from ethanol." ] }

CAS RN

1170112-67-0

Molecular Formula

C8H12N2

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.